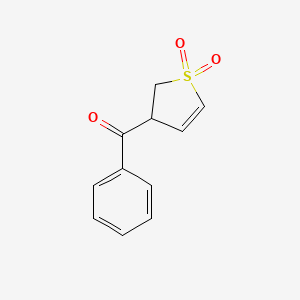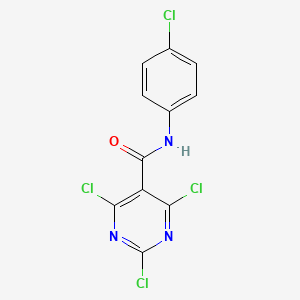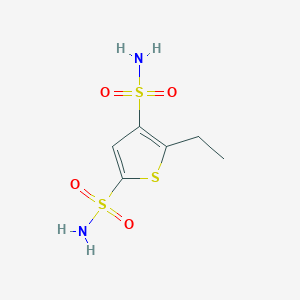![molecular formula C13H16S B14388754 [(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 88096-96-2](/img/structure/B14388754.png)
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a sulfanyl group and a dimethylpenta-1,2-dienyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4,4-dimethylpenta-1,2-diene with a thiol compound in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the dienyl carbon, resulting in the formation of the sulfanyl-benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution include the use of catalysts like aluminum chloride (AlCl3) and reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
4,4-Dimethylpenta-1,2-diene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Benzyl sulfide: Contains a sulfanyl group attached to a benzyl moiety but lacks the dienyl chain, resulting in different chemical properties.
Thiophenol: Contains a sulfanyl group attached directly to a benzene ring, differing in its reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive sulfanyl group and a conjugated dienyl chain, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
88096-96-2 |
|---|---|
分子式 |
C13H16S |
分子量 |
204.33 g/mol |
InChI |
InChI=1S/C13H16S/c1-13(2,3)10-7-11-14-12-8-5-4-6-9-12/h4-6,8-11H,1-3H3 |
InChIキー |
WNKDOAZGQGHERQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C=CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)


![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)



![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)

![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)

